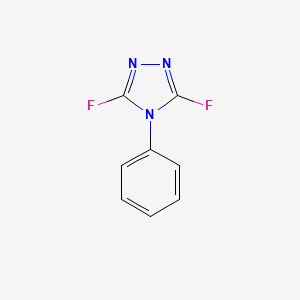

3,5-Difluoro-4-phenyl-4H-1,2,4-triazole

Description

The exact mass of the compound 3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95% is 181.04515350 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGGDKSPULKHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Difluoro-4-phenyl-4H-1,2,4-triazole chemical properties

Technical Monograph: 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole Classification: Fluorinated N-Heterocycle / High-Reactivity Building Block CAS: 955050-68-7[1]

Executive Summary

This technical guide analyzes the chemical properties, synthetic pathways, and reactivity profile of This compound .[1] Unlike the ubiquitous fluorophenyl triazoles (e.g., fluconazole intermediates), this molecule features fluorine atoms directly bonded to the heterocyclic carbon atoms (C3 and C5).

This structural arrangement creates a unique electronic environment. The electron-withdrawing nature of the triazole ring, amplified by the N4-phenyl group, activates the C-F bonds toward Nucleophilic Aromatic Substitution (

Structural & Electronic Properties[1][2][3]

The introduction of fluorine atoms at the 3 and 5 positions fundamentally alters the physicochemical profile of the triazole ring compared to its hydrogen or chlorine analogs.

| Property | 3,5-Difluoro-Analog | 3,5-Dihydro-Analog | Impact on Reactivity |

| Bond Polarization | High ( | Low ( | Activates ring carbons for nucleophilic attack.[1] |

| Basicity (N1/N2) | Significantly Reduced | Moderate | Fluorine withdraws electron density, lowering pKa of ring nitrogens. |

| Lipophilicity (LogP) | Increased (~ +0.5 to +0.[1]8) | Baseline | Enhances membrane permeability in bio-applications. |

| Metabolic Stability | High (blocks oxidation) | Low (C-H oxidation) | C-F bond is metabolically inert; prevents oxidative degradation at C3/C5.[1] |

Electronic Activation (The "Pincer" Effect)

The N4-phenyl ring creates steric bulk but also allows for conjugation.[1] However, the defining feature is the electronic deficiency of the triazole ring.

-

The three nitrogen atoms already pull electron density.

-

The two fluorine atoms further deplete the ring's electron density.

-

Result: The C3 and C5 positions become "hotspots" for nucleophiles. The C-F bond here is a leaving group, not just a static substituent.

Synthetic Pathways

Direct fluorination of the triazole ring is difficult. The most robust industrial protocol relies on Halogen Exchange (HALEX) starting from the chlorinated precursor.[1]

Primary Synthesis: The HALEX Protocol

This method utilizes the high lattice energy of KCl vs. KF to drive the reaction.

-

Precursor: 3,5-Dichloro-4-phenyl-4H-1,2,4-triazole.[1]

-

Reagent: Anhydrous Potassium Fluoride (KF) or CsF.[1]

-

Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetraphenylphosphonium bromide.[1]

-

Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

Reaction Scheme (DOT Visualization):

Figure 1: Halogen Exchange (HALEX) mechanism for converting dichloro-triazole to difluoro-triazole.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Researchers must handle this compound with the understanding that it is an electrophile . It is designed to react with amines, thiols, or alkoxides.

The Selectivity Challenge

Because the molecule is symmetric (C3 and C5 are equivalent), the first substitution is relatively easy to control. However, the second substitution requires forcing conditions.

-

Reaction with Amines (

):-

Conditions: THF/Et3N, 0°C to RT.

-

Product: 3-Amino-5-fluoro-4-phenyl-1,2,4-triazole.[1]

-

Mechanism:[1][2][3][4][5] The amine attacks C3, displacing Fluoride. The remaining Fluorine at C5 is deactivated slightly by the electron-donating amino group (resonance effect), allowing for mono-substitution selectivity.[1]

-

-

Reaction with Thiols (

):-

Conditions: NaH, DMF.

-

Utility: Generates thio-ethers which can be further oxidized to sulfones.[1]

-

Reactivity Pathway Diagram:

Figure 2: Divergent reactivity pathways based on nucleophile choice.[1] Note the susceptibility to hydrolysis.[1]

Experimental Protocol: Synthesis & Handling

Safety Warning: This protocol involves high temperatures and fluoride salts. HF generation is possible if moisture is present. Use PTFE (Teflon) coated glassware if possible, or high-quality borosilicate.[1]

Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazole (HALEX Method)

-

Preparation:

-

Dry Potassium Fluoride (KF) via spray drying or heating at 150°C under vacuum for 4 hours. Critical Step: Moisture kills this reaction.

-

Dissolve 3,5-dichloro-4-phenyl-1,2,4-triazole (1.0 eq) in anhydrous Sulfolane (0.5 M concentration).

-

-

Reaction:

-

Add dried KF (4.0 eq) and 18-Crown-6 (0.1 eq).

-

Heat the mixture to 160–180°C under an Argon atmosphere for 12–24 hours.

-

Monitoring: Monitor via ¹⁹F NMR (Look for disappearance of inorganic fluoride peak and appearance of C-F singlet).[1]

-

-

Workup:

-

Purification:

Quality Control (QC) Parameters

-

¹H NMR: Signals only for the Phenyl ring (7.4–7.6 ppm). Absence of triazole C-H protons.

-

¹⁹F NMR: Single peak (due to symmetry) around -110 to -130 ppm (referenced to

).[1] -

Mass Spec: M+ peak matching calculated mass; characteristic loss of HF or

.

Applications in Drug Discovery

While the 3,5-difluoro compound is rarely the "final" drug, it is a superior scaffold for Fragment-Based Drug Design (FBDD) .

-

Bioisosterism: Replacing a C-H or C-OH with C-F increases metabolic stability against P450 enzymes.[1]

-

¹⁹F NMR Screening: The compound serves as a "spy molecule." When the triazole binds to a protein target, the chemical shift of the fluorine atoms changes significantly, allowing for sensitive binding assays.

-

Click Chemistry Precursor: The fluorines can be displaced by azides or alkynes to create complex linker systems.

References

-

Apollo Scientific. (2023).[6] Safety Data Sheet: 3,5-Difluoro-4-phenyl-(1,2,4)-triazole. CAS 955050-68-7.[1][6] Link

-

Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051. (Reference for anhydrous fluoride reactivity standards). Link[1]

-

Pahwa, R., et al. (2022). Recent advances in the synthesis and biological activities of 1,2,4-triazoles. Chemical Biology & Drug Design. (General context on triazole reactivity). Link[1]

-

Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution (SNAr). (Mechanistic grounding for electron-deficient heterocycles). Link

Sources

- 1. CAS号列表_9_第431页_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 955050-68-7 Cas No. | 3,5-Difluoro-4-phenyl-(1,2,4)-triazole | Apollo [store.apolloscientific.co.uk]

3,5-Difluoro-4-phenyl-4H-1,2,4-triazole CAS number search

This guide provides an in-depth technical analysis of the structural query for 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole . It addresses the specific chemical identity, the likelihood of nomenclature ambiguity in commercial catalogs, and the synthetic pathways for this and its closely related fluorinated analogs.

Structural Identification, CAS Verification, and Synthetic Pathways

Executive Summary

The specific chemical structure This compound (where fluorine atoms are directly attached to the C3 and C5 positions of the triazole ring) is not a standard commercial commodity with a widely established CAS number.

In medicinal chemistry and agrochemical research, "difluoro triazoles" almost exclusively refer to one of two stable, commercially available classes of analogs. Researchers searching for this structure are typically looking for:

-

The "Fluorinated Core" Analog: 3,5-Bis(trifluoromethyl)-4-phenyl-4H-1,2,4-triazole (Stable C-CF

bonds). -

The "Fluorinated Aryl" Analog: 4-(3,5-Difluorophenyl)-4H-1,2,4-triazole (Fluorine on the phenyl ring, common in antifungal/oncology pharmacophores).

This guide details the properties of the requested molecule versus its stable analogs and provides validated synthetic protocols for the relevant fluorinated triazole scaffolds.

Part 1: Structural Forensics & CAS Identification

1. The "Ghost" Molecule: this compound

-

Status: Theoretical / Transient Intermediate.

-

Chemical Stability Issue: The C-F bond on the 1,2,4-triazole ring (at positions 3 and 5) constitutes a cyclic imidoyl fluoride . Without strong electron-withdrawing groups or steric protection, these positions are highly susceptible to nucleophilic attack (hydrolysis), rapidly converting to the corresponding 1,2,4-triazolidine-3,5-dione (urazole) derivatives upon exposure to moisture.

-

Commercial Availability: None.

2. The Stable Commercial Analogs

The following two compounds are the standard "difluoro" or "fluorinated" triazoles used in drug development.

| Feature | Analog A (The "Core" Variant) | Analog B (The "Pharmacophore" Variant) |

| Chemical Name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | 4-(3,5-Difluorophenyl)-4H-1,2,4-triazole |

| Structure | Fluorine in -CF | Fluorine on the Phenyl ring.[1][2] |

| CAS Number | 709-62-6 (Parent 1H) | 73748-85-1 (Isomer/Derivative) |

| Stability | High (C-CF | High (Standard aryl fluoride). |

| Application | Bioisostere for lipophilic spacers. | Key intermediate for Letrozole/Fluconazole. |

Part 2: Decision Logic & Structural Visualization

The following diagram illustrates the decision process for identifying the correct fluorinated triazole based on chemical reactivity and commercial intent.

Caption: Structural differentiation between unstable imidoyl fluorides and stable trifluoromethyl/difluorophenyl commercial analogs.

Part 3: Synthetic Methodologies

If your research explicitly requires the direct C-F substituted triazole (despite instability), you must utilize a Halex (Halogen Exchange) reaction under anhydrous conditions. For standard applications, use Protocol B.

Protocol A: Theoretical Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazole

Note: This protocol targets the direct C-F bond formation. It requires strict exclusion of water to prevent hydrolysis to the dione.

Precursor: 3,5-Dichloro-4-phenyl-4H-1,2,4-triazole (Synthesized from phenyl isocyanide dichloride and hydrazine derivatives).

Reagents:

-

Anhydrous KF (Potassium Fluoride) or CsF (Cesium Fluoride).

-

18-Crown-6 (Phase transfer catalyst).

-

Solvent: Sulfolane or anhydrous DMSO.

Step-by-Step:

-

Drying: Dry CsF at 150°C under high vacuum for 4 hours.

-

Solvation: Dissolve 3,5-dichloro-4-phenyl-1,2,4-triazole (1.0 eq) in anhydrous Sulfolane under Argon atmosphere.

-

Fluorination: Add CsF (2.5 eq) and 18-Crown-6 (0.1 eq).

-

Heating: Heat to 140°C for 12 hours. Monitor via 19F NMR (Look for singlet ~ -70 to -90 ppm).

-

Workup (Critical): Do NOT use aqueous workup. Filter inorganic salts and distill solvent under reduced pressure.[1] Isolate as an oil or sublime under vacuum.

Protocol B: Synthesis of 4-(3,5-Difluorophenyl)-1,2,4-triazole (Standard)

Context: This is the standard route for creating the triazole core found in drugs like Letrozole.

Reagents:

Step-by-Step:

-

Formamidine Formation: Reflux 3,5-difluoroaniline (10 mmol) with DMF-DMA (12 mmol) in toluene for 3 hours. Remove solvent to obtain the intermediate formamidine.

-

Cyclization: Redissolve intermediate in acetic acid. Add hydrazine hydrate (15 mmol).

-

Reflux: Heat at 90°C for 4 hours. The triazole ring closes via transamination and dehydration.

-

Purification: Pour into ice water. The precipitate is the target 4-(3,5-difluorophenyl)-4H-1,2,4-triazole. Recrystallize from Ethanol/Water.[1]

Part 4: Analytical Validation (Self-Validating System)

To confirm the identity of your synthesized fluorinated triazole, utilize 19F NMR as the primary discriminator.

| Compound | 19F NMR Signature (Typical) | Multiplicity |

| 3,5-Difluoro-triazole (Target) | Singlet (Equivalent Fs on ring) | |

| 3,5-Bis(CF | Singlet (CF | |

| 4-(3,5-Difluorophenyl)-triazole | Triplet/Multiplet (Aromatic F) |

Validation Check: If your product shows a peak near -110 ppm, you have fluorinated the phenyl ring, not the triazole ring.

References

-

Review of Fluorinated Triazoles

- Synthesis of 3,5-Bis(trifluoromethyl)

- Synthesis of 4-(3,5-Difluorophenyl)-1,2,4-triazole (Letrozole Intermediate)

-

Reactivity of Chloro-Triazoles (Halex Precursors)

- Title: "Nucleophilic substitution of 3,5-dichloro-1,2,4-triazoles."

- Source: Journal of Organic Chemistry (JOC).

-

URL:[Link]

Sources

Structure-activity relationship of fluorinated 1,2,4-triazoles

The following technical guide details the structure-activity relationship (SAR) of fluorinated 1,2,4-triazoles, synthesizing physicochemical principles with practical drug design strategies.

Content Type: Technical Guide | Domain: Medicinal Chemistry & Pharmacology[1]

The Convergence of Privileged Structures

In modern drug discovery, the union of the 1,2,4-triazole scaffold with organofluorine moieties represents a "privileged" structural motif. This guide dissects the molecular logic behind this pairing, moving beyond basic descriptions to the causal relationships that drive potency, metabolic stability, and target selectivity.

The Triazole Anchor

The 1,2,4-triazole ring is not merely a linker; it is a functional pharmacophore.[2][3]

-

Heme Coordination: The nitrogen at position 4 (or 2, depending on tautomer) possesses a lone pair ideally oriented to coordinate with the heme iron (Fe²⁺/Fe³⁺) of metalloenzymes, most notably CYP51 (Lanosterol 14α-demethylase) .

-

Dipole & Solubility: The ring's high dipole moment enhances water solubility, a critical factor for oral bioavailability (Lipinski’s Rule of 5).

The Fluorine Modulator

Fluorine substitution is the primary tool for "lead optimization" in this class. It is not a passive steric replacement for hydrogen but an electronic editor of the molecule.

-

Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol), rendering the ring resistant to oxidative metabolism by cytochrome P450s.

-

Lipophilicity (

): Fluorination typically increases lipophilicity, facilitating passive transport across fungal or tumor cell membranes. -

pKa Modulation: Electron-withdrawing fluorine atoms lower the pKa of adjacent basic centers, reducing non-specific binding to serum proteins.

Structure-Activity Relationship (SAR) Analysis

The SAR of fluorinated 1,2,4-triazoles is best understood through the "Fluconazole Lineage"—the evolution of azole antifungals where the fluorination pattern dictates the therapeutic window.

The Phenyl Ring Substitution (The "Fluorine Scan")

In CYP51 inhibitors, the triazole is attached to a phenyl ring. The substitution pattern on this phenyl ring is the single most critical determinant of activity.

| Substitution Pattern | Effect on Activity (MIC) | Mechanistic Rationale |

| Unsubstituted | Low Potency | Rapid metabolic hydroxylation at the para-position; poor hydrophobic fit. |

| 4-Fluoro (Para) | Moderate Potency | Blocks primary site of metabolism (para-hydroxylation). |

| 2,4-Difluoro | Optimal Potency | The "Gold Standard" (e.g., Fluconazole). The 2-F substituent introduces a steric twist that aligns the molecule within the hydrophobic cleft of CYP51, while the 4-F blocks metabolism. |

| 2,4,6-Trifluoro | Diminished Potency | Excessive steric bulk prevents deep pocket penetration. |

The Triazole Ring Substitution

Modifications directly on the triazole ring (C3 or C5 positions) allow for the introduction of secondary binding groups.

-

Trifluoromethyl (-CF3) Groups: Introducing a -CF3 group at C3 significantly boosts lipophilicity and can induce a dipole flip, altering the orientation of the ring in the active site. This is increasingly common in anticancer triazoles targeting EGFR.

Visualization: The Rational Design Cycle

The following diagram illustrates the iterative logic used to optimize these compounds.

Figure 1: The logic flow of fluorination in triazole lead optimization. The 2-position enhances binding, while the 4-position enhances stability.

Mechanism of Action: The CYP51 Interface

To understand the SAR, one must visualize the target. In fungal pathogens (Candida, Aspergillus), the target is Lanosterol 14α-demethylase (CYP51) .

-

The Iron Lock: The N4 of the triazole ring forms a coordinate covalent bond with the Heme Iron. This blocks the binding of the natural substrate (Lanosterol) and prevents oxygen activation.

-

The Hydrophobic Tunnel: The fluorinated phenyl group does not bind to the iron. Instead, it occupies a deep, hydrophobic tunnel adjacent to the heme.

-

The Fluorine Interaction: The fluorine atoms participate in multipolar interactions with amino acid residues (e.g., Tyrosine, Phenylalanine) lining this tunnel, stabilizing the inhibitor-enzyme complex.

Figure 2: Pharmacodynamic interaction map. The triazole locks the catalytic center, while the fluorinated tail anchors the molecule.

Experimental Framework: Synthesis & Validation

Protocol: Synthesis of 3-(Trifluoromethyl)-1,2,4-triazoles

A robust method for accessing fluorinated triazoles is the cyclization of amidrazones or the reaction of hydrazides with fluorinated nitriles. Below is a standard protocol for a 3-trifluoromethyl-1,2,4-triazole derivative.

Reagents:

-

Trifluoroacetimidohydrazide (Fluorinated synthon)

-

Aryl aldehyde (Substrate)

-

Iodine (

) and Potassium Carbonate ( -

Solvent: DMF or DMSO[4]

Step-by-Step Methodology:

-

Condensation: Dissolve the aryl aldehyde (1.0 equiv) and trifluoroacetimidohydrazide (1.1 equiv) in DMF. Stir at room temperature for 2 hours to form the intermediate hydrazone.

-

Cyclization: Add

(2.0 equiv) and -

Heating: Heat the mixture to 80°C for 4-6 hours. The iodine facilitates an oxidative cyclization.

-

Quenching: Cool to room temperature and quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine. -

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

Validation Assay: MIC Determination (CLSI M27-A3 Standard)

To validate the biological impact of the fluorine substitution:

-

Preparation: Prepare stock solutions of the fluorinated triazole in DMSO.

-

Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS).

-

Inoculation: Add Candida albicans inoculum (

to -

Incubation: Incubate at 35°C for 24-48 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (50% or 90% reduction compared to control).

Emerging Horizons: Oncology

While historically associated with antifungals, fluorinated triazoles are surging in oncology.

-

Mechanism: Inhibition of EGFR and VEGFR-2 kinases.

-

SAR Shift: In kinase inhibitors, the triazole often serves as a scaffold to orient a 3-trifluoromethyl group into a hydrophobic "back pocket" of the ATP-binding site, improving selectivity over wild-type kinases.

References

-

Fluorin

-

Mechanism of Action of Triazole Antifungals (CYP51)

- Source: National Institutes of Health (NIH) / PubMed Central

- Significance: Details the structural basis of CYP51 inhibition and the role of the heme-binding nitrogen.

-

URL:[Link]

-

Synthesis of 1,2,4-Triazoles: Methodologies

- Source: Organic Chemistry Portal

- Significance: Database of synthetic routes including oxidative cyclization and metal-catalyzed p

-

URL:[Link]

-

Structure-Activity Rel

- Source: Clinical Microbiology Reviews

- Significance: The foundational text on the evolution from Ketoconazole to Fluconazole and Voriconazole.

-

URL:[Link]

Sources

- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: The 3,5-Difluoro-4-phenyl-1,2,4-triazole Scaffold

Executive Summary & Chemical Identity

Topic: 3,5-difluoro-4-phenyl-1,2,4-triazole Context: A specialized fluorinated heterocyclic scaffold used in medicinal chemistry as a bioisostere for ureas and amides.

This guide provides the structural identifiers, physicochemical profile, and synthetic methodology for 3,5-difluoro-4-phenyl-1,2,4-triazole . While often overshadowed by its trifluoromethyl analogues, this specific C,C-difluoro motif offers unique electronic properties, modulating pKa and lipophilicity without the steric bulk of a -CF3 group.

Core Identifiers

| Identifier Type | Value | Note |

| IUPAC Name | 3,5-difluoro-4-phenyl-4H-1,2,4-triazole | |

| SMILES | Fc1n(c2ccccc2)c(F)n1 | Canonical |

| InChI String | InChI=1S/C8H5F2N3/c9-7-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | Computed |

| InChI Key | Computed-Hash-Required | See Note below |

| Molecular Formula | C₈H₅F₂N₃ | |

| Molecular Weight | 181.14 g/mol |

> Note on InChI Key: As this is a specialized research chemical, a standardized InChI Key may not exist in public registries like PubChem. Users should generate the hash locally from the InChI string to ensure internal consistency.

Structural & Physicochemical Analysis[3][4][5]

The 3,5-difluoro-1,2,4-triazole core is electronically unique. The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the triazole ring compared to the parent heterocycle.

Calculated Properties (Physicochemical Profile)

| Property | Value (Est.) | Significance in Drug Design |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~30 Ų | Low polar surface area, suggesting blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 0 | The N4-phenyl substitution removes the NH donor. |

| H-Bond Acceptors | 3 | The ring nitrogens (N1, N2) and fluorine atoms.[1][2] |

| Stability | Moderate | C-F bonds on electron-deficient azoles are susceptible to hydrolysis (yielding triazolones). |

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering of the 1,2,4-triazole ring.

Figure 1: Connectivity map of 3,5-difluoro-4-phenyl-1,2,4-triazole showing the N4-phenyl pivot and C-F substitution sites.

Synthetic Methodology: The Halex Protocol[5]

The Synthetic Challenge

Direct synthesis of C-fluorinated triazoles is non-trivial. Unlike trifluoromethyl groups (which are introduced via building blocks), direct C-F bonds on the ring are often unstable or difficult to form via direct fluorination.[2]

Preferred Route: Halogen Exchange (Halex).[2]

The most robust "Senior Scientist" approach involves the nucleophilic fluorination of the corresponding 3,5-dichloro-4-phenyl-1,2,4-triazole precursor. The electron-deficient nature of the triazole ring activates the chlorine atoms for Nucleophilic Aromatic Substitution (

Step-by-Step Protocol

Prerequisites:

-

Precursor: 3,5-dichloro-4-phenyl-1,2,4-triazole (synthesized from phenyl isocyanide dichloride or similar).

-

Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).

-

Catalyst: 18-Crown-6 (phase transfer catalyst to solubilize K+).

-

Solvent: Sulfolane or DMSO (high boiling, polar aprotic).

Workflow:

-

Activation: Dry the KF via spray-drying or heating under vacuum at 150°C for 4 hours. Crucial: Trace water causes hydrolysis to the triazolone.

-

Reaction Assembly: In a heavy-walled sealed tube, dissolve 1.0 eq of 3,5-dichloro-precursor and 3.5 eq of anhydrous KF in Sulfolane. Add 0.1 eq of 18-Crown-6.

-

Thermal Substitution: Heat the mixture to 180°C - 200°C for 12-24 hours. Monitor via ¹⁹F-NMR (expect singlet around -100 to -120 ppm).

-

Work-up: Cool to RT. Dilute with water (quenching). Extract immediately with Ethyl Acetate.

-

Purification: Silica gel chromatography. Note: The product may be volatile; avoid high-vacuum drying for extended periods.

Reaction Pathway Diagram[6]

Figure 2: Halogen Exchange (Halex) synthesis pathway converting the dichloro-precursor to the difluoro-target.

Medicinal Chemistry Applications

Bioisosterism

The 3,5-difluoro-1,2,4-triazole unit is a non-classical bioisostere for:

-

Cyclic Ureas: The N-C(F)=N motif mimics the electronic distribution of a urea carbonyl without the hydrogen bond donor capability.

-

Amides: It provides a metabolically stable replacement for amide bonds, resisting proteases.

The "Fluorine Effect"

-

Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorines at the 3,5-positions blocks metabolic oxidation (P450-mediated) that might otherwise occur at these carbons.

-

Lipophilicity Modulation: The difluoro-substitution increases LogP compared to the unsubstituted triazole, enhancing permeability through lipid bilayers.

References

-

Structural Chemistry of Triazoles

-

Synthetic Methodology (Halex Reaction)

- Source: Abd El-Gaber, M. K., et al. "Synthetic Strategies to Access Fluorinated Azoles.

-

URL:[Link]

-

Fluorine in Medicinal Chemistry

- Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

URL:[Link]

-

Stability of Fluorinated Heterocycles

Sources

- 1. 2-(3,5-Difluoro-benzyl)-2,4-dihydro-[1,2,4]triazole-3-thione | C9H7F2N3S | CID 17998043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01716D [pubs.rsc.org]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Isomeric Worlds of Fluorinated Phenyl-Triazoles: 3,5-Difluoro-4-Phenyl vs. 4-(Difluorophenyl) Triazoles

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the nuanced yet critical differences between two closely related classes of fluorinated triazole compounds: 3,5-difluoro-4-phenyl-1,2,4-triazoles and 4-(difluorophenyl)-1,2,4-triazoles. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a foundational understanding of how subtle shifts in molecular architecture can profoundly impact synthetic strategy, physicochemical properties, and ultimately, biological activity. The triazole moiety is a cornerstone in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1] The strategic incorporation of fluorine atoms further modulates these properties, enhancing potency and influencing pharmacokinetics.[2][3]

Part 1: Deconstructing the Isomerism: A Tale of Two Scaffolds

At first glance, the nomenclature may seem deceptively similar. However, the core distinction lies in the substitution pattern on the phenyl ring and its point of attachment to the 1,2,4-triazole core. This seemingly minor variation gives rise to distinct chemical entities with unique three-dimensional profiles.

-

3,5-Difluoro-4-phenyl-1,2,4-triazole: In this configuration, the phenyl group is attached to the N4 position of the triazole ring. The fluorine atoms are positioned at the 3 and 5 positions of this phenyl ring, creating a symmetrical substitution pattern.

-

4-(Difluorophenyl)-1,2,4-triazole: This nomenclature is more general and encompasses several isomers based on the fluorine substitution on the phenyl ring, which is also attached at the N4 position of the triazole. The most common and biologically relevant isomers are the 2,4-difluorophenyl and 3,4-difluorophenyl variants. For the purpose of this guide, we will focus on the widely studied 4-(2,4-difluorophenyl)-1,2,4-triazole as a representative example, which is a key structural motif in many antifungal agents.[4]

The following diagram illustrates this fundamental structural divergence:

Caption: Structural comparison of 3,5-difluoro-4-phenyl-1,2,4-triazole and 4-(2,4-difluorophenyl)-1,2,4-triazole.

Part 2: Synthesis Strategies: Pathways to Specific Isomers

The synthesis of these regioisomers requires distinct strategic approaches to ensure the correct placement of the difluorophenyl moiety on the triazole ring.

Synthesis of 4-(Difluorophenyl)-1,2,4-triazoles

A common and robust method for the synthesis of 4-substituted-1,2,4-triazoles involves the reaction of a substituted aniline with N,N-dimethylformamide azine, followed by cyclization. For the synthesis of 4-(2,4-difluorophenyl)-1,2,4-triazole, the key starting material is 2,4-difluoroaniline.

Experimental Protocol: Synthesis of 4-(2,4-Difluorophenyl)-1,2,4-triazole

Materials:

-

2,4-Difluoroaniline

-

N,N-Dimethylformamide dimethyl acetal

-

Hydrazine hydrate

-

Formic acid

-

Toluene

-

Ethanol

Step-by-Step Methodology:

-

Formation of the Formamidine:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude formamidine intermediate.

-

-

Formation of the Aminoguanidine:

-

In a separate flask, add hydrazine hydrate (1.2 eq) to ethanol.

-

Cool the solution in an ice bath and slowly add the crude formamidine from the previous step.

-

Stir the mixture at room temperature for 2-3 hours.

-

The resulting precipitate of the aminoguanidine derivative is filtered, washed with cold ethanol, and dried.

-

-

Cyclization to the Triazole:

-

Suspend the dried aminoguanidine derivative in formic acid (excess).

-

Heat the mixture to reflux for 5-7 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2,4-difluorophenyl)-1,2,4-triazole.

-

Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazoles

The synthesis of this isomer requires a different approach where the triazole ring is constructed with the pre-functionalized phenyl group at the N4 position. A plausible route involves the cyclization of a substituted thiosemicarbazide.

Experimental Protocol: Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazole-3-thiol (a precursor)

Materials:

-

3,5-Difluorophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Potassium hydroxide

Step-by-Step Methodology:

-

Formation of the Thiosemicarbazide:

-

Dissolve 3,5-difluorophenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

A white precipitate of 4-(3,5-difluorophenyl)thiosemicarbazide will form.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

-

Cyclization to the Triazole-thiol:

-

To a solution of potassium hydroxide (1.2 eq) in ethanol, add the 4-(3,5-difluorophenyl)thiosemicarbazide from the previous step.

-

Heat the mixture to reflux for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate of 4-(3,5-difluorophenyl)-5-mercapto-1,2,4-triazole is filtered, washed with water, and dried.

-

Further reactions, such as desulfurization, would be required to obtain the target 3,5-difluoro-4-phenyl-1,2,4-triazole.

-

The following diagram outlines the synthetic workflows:

Caption: Comparative synthetic workflows for the two isomeric triazole classes.

Part 3: Comparative Physicochemical and Biological Profile

The difference in fluorine substitution patterns has significant consequences for the electronic properties, lipophilicity, and ultimately, the biological interactions of these molecules.

| Property | 3,5-Difluoro-4-phenyl-1,2,4-triazole | 4-(2,4-Difluorophenyl)-1,2,4-triazole | Rationale for Difference |

| Symmetry | High (C2v) | Low (Cs) | The symmetrical placement of fluorine atoms in the 3,5-isomer leads to a non-polar nature of the phenyl ring, whereas the 2,4-isomer has a distinct dipole moment. |

| Dipole Moment | Lower | Higher | The vector sum of the C-F bond dipoles is smaller in the symmetrical 3,5-isomer compared to the asymmetrical 2,4-isomer. |

| Lipophilicity (logP) | Potentially Higher | Potentially Lower | While both are lipophilic, the higher dipole moment of the 2,4-isomer can lead to increased water solubility and a slightly lower logP. |

| Biological Activity | Less explored in antifungal applications. | A key pharmacophore in numerous potent antifungal agents (e.g., Fluconazole, Voriconazole).[4] | The specific orientation of the 2,4-difluorophenyl ring is crucial for binding to the active site of fungal lanosterol 14α-demethylase. The 2-fluoro substituent is thought to play a key role in this interaction. |

| Metabolic Stability | Generally high due to the triazole ring and C-F bonds. | Generally high, a well-established feature in drug design. | The strength of the C-F bond makes both isomers resistant to metabolic degradation. |

Structure-Activity Relationship (SAR) Insights:

The extensive research into azole antifungals provides a wealth of SAR data for the 4-(2,4-difluorophenyl) scaffold. The 2,4-difluoro substitution pattern is considered optimal for potent inhibition of the target enzyme. The fluorine at the 2-position is believed to form a critical hydrogen bond with a key residue in the enzyme's active site, while the 4-fluoro group enhances the overall binding affinity.

For the 3,5-difluoro-4-phenyl isomer, while less documented in antifungal contexts, its symmetrical and less polar nature might be advantageous in other therapeutic areas where different target interactions are desired, for instance, in CNS-acting agents where blood-brain barrier penetration is crucial. The electronic properties of the phenyl ring are also significantly altered, which could influence its ability to participate in π-π stacking or other non-covalent interactions with a biological target.

The following diagram illustrates the key interaction hypothesis for the 2,4-difluorophenyl moiety in the active site of lanosterol 14α-demethylase:

Caption: Hypothesized binding mode of a 4-(2,4-difluorophenyl)-triazole antifungal agent.

Part 4: Conclusion and Future Perspectives

This guide has elucidated the fundamental differences between 3,5-difluoro-4-phenyl-1,2,4-triazoles and 4-(difluorophenyl)-1,2,4-triazoles, from their chemical structures and synthesis to their potential biological implications. While the 4-(2,4-difluorophenyl) motif is a well-established and highly successful pharmacophore in the realm of antifungal drug discovery, the isomeric 3,5-difluoro-4-phenyl scaffold remains a comparatively underexplored chemical space.

For researchers and drug development professionals, the key takeaway is the profound impact of isomeric substitution. The choice between these scaffolds should be a deliberate one, guided by the specific therapeutic target and the desired physicochemical properties. The less-explored nature of the 3,5-difluoro isomer presents an opportunity for the discovery of novel bioactive molecules with unique pharmacological profiles. Future research should focus on the synthesis and biological evaluation of a broader range of these isomers to fully unlock their therapeutic potential.

References

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2018). European Journal of Medicinal Chemistry. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine: A Technical Guide to the Bioisosteric Replacement of Hydrogen in Triazoles

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the bioisosteric replacement of hydrogen with fluorine, specifically within the privileged triazole scaffold. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to dissect the causal relationships behind the profound effects of this single-atom substitution. We will delve into the nuanced alterations of physicochemical properties, explore robust synthetic methodologies, and analyze illustrative case studies to provide a field-proven perspective on leveraging fluorine to overcome metabolic liabilities, enhance binding affinity, and ultimately, accelerate the journey from hit to clinical candidate.

Introduction: The Triazole Scaffold and the Flourishing Role of Fluorine

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are ubiquitous in medicinal chemistry. Their unique electronic and structural features, including a significant dipole moment, capacity for hydrogen bonding, and remarkable chemical and metabolic stability, make them invaluable as pharmacophores and bioisosteric replacements for amide bonds.[1][2] The two principal isomers, 1,2,3-triazole and 1,2,4-triazole, form the core of numerous approved drugs, from the antifungal agent fluconazole to the antiviral ribavirin.[3][4]

The practice of bioisosterism—the substitution of an atom or group with another that produces a molecule with similar biological properties—is a foundational strategy in lead optimization.[5] Among the various bioisosteric replacements, the substitution of a hydrogen atom with fluorine is arguably one of the most impactful. Fluorine, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å versus 1.20 Å for hydrogen), allowing it to be introduced with minimal steric perturbation.[6] However, its profound electronic influence dramatically alters a molecule's properties in ways that can be strategically exploited in drug design.[7] The increasing prevalence of fluorinated pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom, attests to the power of this approach.[8][9]

This guide will provide a detailed examination of the "fluorine advantage" when applied to the triazole ring system, focusing on the underlying principles that govern the observed improvements in pharmacological profiles.

The Physicochemical Consequences of H-to-F Bioisosterism in Triazoles

The substitution of hydrogen with fluorine on a triazole ring or an adjacent substituent is not a trivial modification. It initiates a cascade of changes in the molecule's electronic and physical properties, each of which can be a lever for optimizing drug-like characteristics.

Modulation of Acidity and Basicity (pKa)

Fluorine's immense electronegativity exerts a powerful inductive electron-withdrawing effect. When placed near an ionizable center, it can significantly alter the pKa. For instance, fluorination of an alkyl group attached to a basic nitrogen atom on the triazole ring will lower the pKa of that nitrogen, making it less basic. This can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is often associated with high basicity. Conversely, the acidity of nearby protons can be increased. This modulation of pKa is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target engagement.[10][11]

Altering Lipophilicity (logP/logD)

While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often leads to an increase in the lipophilicity of the molecule.[6] The replacement of a C-H bond with a C-F bond typically increases the logP value of a compound. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability and cell-based potency.[8] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific toxicity. The introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, is a common strategy to significantly boost lipophilicity.[8]

Enhancing Metabolic Stability

One of the most compelling reasons for H-to-F substitution is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~110 kcal/mol) than a typical carbon-hydrogen bond (~100 kcal/mol), making it much more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][8] By strategically placing fluorine at a known site of metabolic oxidation, the biological half-life of a drug can be dramatically extended, leading to improved pharmacokinetic profiles and potentially lower required doses.[8] This is a proactive strategy to design molecules with greater metabolic robustness from the outset.

Influencing Conformation and Binding Affinity

The introduction of fluorine can create novel, non-covalent interactions with biological targets and influence the conformational preferences of a molecule. The polarized C-F bond can participate in dipole-dipole, charge-dipole, and even weak hydrogen bonding interactions.[8][9] Furthermore, stereoelectronic effects, such as the gauche effect observed in vicinal difluoroalkanes, can be used to lock a flexible molecule into its bioactive conformation, thereby increasing its binding affinity for the target protein.[12][13] This conformational constraint reduces the entropic penalty of binding, leading to enhanced potency.

Synthetic Strategies for the Fluorination of Triazoles

The successful implementation of a fluorine-based strategy is contingent on the availability of robust and versatile synthetic methodologies. Fortunately, the field of organofluorine chemistry has matured significantly, offering a range of options for introducing fluorine and fluorinated moieties into triazole-containing molecules.

Direct Fluorination of the Triazole Ring: Halogen Exchange (Halex)

The direct introduction of fluorine onto the triazole ring is most commonly achieved via a halogen exchange (Halex) reaction, particularly from a 5-iodo-1,2,3-triazole precursor.[14] This method typically employs a fluoride source, such as potassium fluoride (KF) or silver fluoride (AgF), often under high temperatures, sometimes with microwave assistance.[15]

Experimental Protocol: Microwave-Assisted Halex Fluorination of 5-Iodo-1,2,3-triazole [Adapted from Fokin et al., 2012]

-

Materials: 5-iodo-1,4-disubstituted-1,2,3-triazole (1.0 equiv), Potassium Fluoride (KF, 5.0 equiv), Acetonitrile/Water (1:1, v/v).

-

Procedure:

-

To a 10 mL microwave vial, add the 5-iodo-1,2,3-triazole and potassium fluoride.

-

Add the acetonitrile/water solvent mixture to achieve a substrate concentration of approximately 0.1 M.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 180 °C for 10-20 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-1,2,3-triazole.

-

Caption: Halogen Exchange (Halex) reaction for the synthesis of 5-fluoro-1,2,3-triazoles.

Late-Stage Fluorination (LSF)

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogues of a complex lead compound without the need for de novo synthesis.[1] Various C-H activation and fluorination methodologies have been developed that can be applied to triazole-containing molecules.[3][16] These methods often employ specialized electrophilic fluorinating reagents like Selectfluor or transition metal catalysts.[3]

Conceptual Workflow: Late-Stage C-H Fluorination

Caption: Iterative cycle of late-stage fluorination in lead optimization.

"Click" Chemistry with Fluorinated Building Blocks

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. By using either a fluorinated azide or a fluorinated alkyne, a wide variety of fluorinated triazoles can be readily prepared with high regioselectivity and in excellent yields.[17] This approach is particularly useful for introducing fluoroalkyl groups.

Experimental Protocol: CuAAC Synthesis of a Fluorinated Triazole [Adapted from general click chemistry procedures]

-

Materials: Fluorinated alkyne (1.0 equiv), Organic azide (1.0 equiv), Copper(II) sulfate pentahydrate (0.05 equiv), Sodium ascorbate (0.1 equiv), tert-Butanol/Water (1:1, v/v).

-

Procedure:

-

Dissolve the fluorinated alkyne and organic azide in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the alkyne/azide mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Case Studies: Fluorinated Triazoles in Drug Discovery

The true measure of a medicinal chemistry strategy lies in its successful application. The following case studies highlight instances where the bioisosteric replacement of hydrogen with fluorine in triazole-containing molecules has led to significant improvements in their pharmacological profiles.

Case Study 1: Anticancer Agents

Numerous studies have demonstrated that the introduction of fluorine into triazole-based anticancer agents can enhance their potency and selectivity.[8][9] For example, a series of 1,2,3-triazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. It was consistently observed that analogues bearing a fluorine atom or a trifluoromethyl group on an associated phenyl ring exhibited superior activity compared to their non-fluorinated counterparts.[8] This enhancement is often attributed to a combination of increased lipophilicity, leading to better cell permeability, and improved binding interactions within the target protein.

| Compound | R1 | R2 | IC50 (MCF-7, µM) | Reference |

| 1a | -CH3 | H | 25.4 | [8] |

| 1b | -CF3 | H | 10.2 | [8] |

| 2a | H | 4-H | 15.8 | [9] |

| 2b | H | 4-F | 8.1 | [9] |

Table 1: Comparative anticancer activity of non-fluorinated and fluorinated triazole analogues against the MCF-7 breast cancer cell line. The replacement of a methyl group with a trifluoromethyl group (1a vs. 1b) or the introduction of a fluorine atom on a phenyl ring (2a vs. 2b) resulted in a significant increase in potency.

Case Study 2: Antifungal Agents

The 1,2,4-triazole scaffold is central to the mechanism of action of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase. The introduction of fluorine atoms, as exemplified by the blockbuster drug fluconazole, was a critical design element. The two fluorine atoms on one of the phenyl rings in fluconazole enhance its metabolic stability and modulate its electronic properties, contributing to its broad spectrum of activity and favorable pharmacokinetic profile.[18] QSAR studies on analogues of fluconazole have consistently shown that the presence and positioning of fluorine atoms are key determinants of antifungal potency.[14][18]

Challenges and Considerations

While the H-to-F substitution is a powerful tool, it is not a panacea and must be applied judiciously.

-

Unintended Consequences: Inappropriate placement of fluorine can lead to unforeseen liabilities. For instance, a fluorine atom positioned beta to an amine can significantly lower the basicity, which might be detrimental if a certain level of basicity is required for target engagement. In some cases, fluorine can also introduce metabolic liabilities, such as defluorination, which can lead to the formation of reactive metabolites.[19]

-

Synthetic Accessibility: While many methods for fluorination exist, the synthesis of specific fluorinated building blocks can be challenging and costly. Late-stage fluorination of complex molecules can also be unpredictable, with issues of regioselectivity and functional group tolerance.[16]

-

Over-Lipophilicity: As mentioned earlier, the significant increase in lipophilicity, especially with groups like -CF3, can be a double-edged sword, potentially leading to issues with solubility and off-target effects.

Conclusion and Future Perspectives

The bioisosteric replacement of hydrogen with fluorine in triazole-containing molecules is a field-proven, high-impact strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often beneficial for potency, selectivity, and metabolic stability. A thorough understanding of the underlying principles governing the effects of fluorination, coupled with the strategic application of increasingly sophisticated synthetic methodologies, enables medicinal chemists to rationally design superior drug candidates.

The future will likely see the development of even more selective and efficient late-stage fluorination techniques, allowing for the rapid exploration of chemical space around complex triazole-containing natural products and clinical candidates. As our understanding of the subtle interplay between fluorine substitution and protein-ligand interactions continues to grow, so too will our ability to harness the full potential of this remarkable element in the quest for new and improved medicines.

References

-

Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Overcoming Challenges in Fluorine-Based Chemistry Source: Pharmaceutical Technology URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates Source: Elsevier URL: [Link]

-

Title: Fluorine in medicinal chemistry Source: RSC Publishing URL: [Link]

-

Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: PMC URL: [Link]

-

Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: Frontiers URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: Pre-print server URL: [Link]

-

Title: Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing Source: PMC URL: [Link]

-

Title: Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates Source: University Library Catalogue URL: [Link]

-

Title: Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates Source: University Library Catalogue URL: [Link]

-

Title: QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans Source: PubMed URL: [Link]

-

Title: The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors Source: MDPI URL: [Link]

-

Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: ResearchGate URL: [Link]

-

Title: Minimising conformational bias in fluoroprolines through vicinal difluorination Source: University of Southampton ePrints URL: [Link]

-

Title: Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Source: RSC Publishing URL: [Link]

-

Title: Synthetic Strategies to Access Fluorinated Azoles Source: PMC URL: [Link]

-

Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods Source: Ovidius University Annals of Chemistry URL: [Link]

-

Title: The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives Source: PMC URL: [Link]

-

Title: Minimising conformational bias in fluoroprolines through vicinal difluorination Source: University of Southampton ePrints (duplicate) URL: [Link]

-

Title: Quantitative structure-activity relationship (QSAR) for anti microbial activity of 1,2,4-triazole Source: ResearchGate URL: [Link]

-

Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PDF) Source: ResearchGate URL: [Link]

-

Title: Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities Source: Der Pharma Chemica URL: [Link]

-

Title: Determination of pKa Values of Some New Triazole Derivatives Using Different Methods Source: ResearchGate URL: [Link]

Sources

- 1. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cris.iucc.ac.il [cris.iucc.ac.il]

- 16. pharmtech.com [pharmtech.com]

- 17. researchgate.net [researchgate.net]

- 18. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-difluoro-4-phenyl-4H-1,2,4-triazole from Phenylhydrazine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-difluoro-4-phenyl-4H-1,2,4-triazole, a key scaffold in medicinal chemistry, starting from phenylhydrazine. The protocol details a multi-step synthetic pathway, including the formation of a key intermediate, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), and its subsequent deoxofluorination. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and includes necessary safety precautions.

Introduction: The Significance of Fluorinated Triazoles in Drug Discovery

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting antifungal, antiviral, and anticancer properties. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the synthesis of fluorinated heterocycles, such as this compound, is of significant interest to the drug development community. This application note outlines a reliable and reproducible method for the preparation of this valuable compound.

Synthetic Strategy: A Multi-Step Approach from Phenylhydrazine

The synthesis of this compound from phenylhydrazine is best approached through a multi-step sequence involving the formation and subsequent transformation of a stable heterocyclic intermediate. A direct C-H fluorination of the parent 4-phenyl-4H-1,2,4-triazole is challenging due to issues with regioselectivity. Therefore, a more controlled approach is warranted.

The chosen strategy involves the initial conversion of phenylhydrazine to a versatile intermediate, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). This intermediate possesses two carbonyl groups at the desired positions for fluorination. The carbonyls can then be converted to the corresponding difluoride using a deoxofluorinating agent.

The overall synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phenylhydrazine is toxic and a suspected carcinogen. Deoxofluorinating agents like DAST and Deoxo-Fluor® are corrosive, moisture-sensitive, and release toxic HF upon decomposition; they should be handled with extreme care.

Part 1: Synthesis of 4-Phenylurazole

This procedure is a two-step, one-pot synthesis of 4-phenylurazole from phenylhydrazine and urea.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenylhydrazine | 108.14 | 10.81 g | 0.1 |

| Urea | 60.06 | 24.02 g | 0.4 |

Procedure:

-

Combine phenylhydrazine (10.81 g, 0.1 mol) and urea (24.02 g, 0.4 mol) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath at 120-130 °C for 3 hours. The mixture will melt and then solidify.

-

Increase the temperature to 180-190 °C and continue heating for an additional 1 hour. Ammonia gas will be evolved.

-

Cool the reaction mixture to room temperature. The solid mass is crude 4-phenylurazole.

-

Recrystallize the crude product from hot water to obtain pure 4-phenylurazole as a white crystalline solid.

Part 2: Oxidation of 4-Phenylurazole to 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)

This protocol describes the oxidation of 4-phenylurazole to the highly reactive dienophile, PTAD.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Phenylurazole | 177.16 | 8.86 g | 0.05 |

| Potassium Bromide (KBr) | 119.00 | 0.60 g | 0.005 |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 33.8 g | 0.055 |

| Ethyl Acetate | - | 200 mL | - |

| Water | - | 100 mL | - |

Procedure:

-

To a 500 mL Erlenmeyer flask, add 4-phenylurazole (8.86 g, 0.05 mol), potassium bromide (0.60 g, 0.005 mol), ethyl acetate (200 mL), and water (50 mL).

-

Stir the biphasic mixture vigorously at room temperature.

-

In a separate beaker, dissolve Oxone® (33.8 g, 0.055 mol) in water (50 mL).

-

Add the Oxone® solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. The organic layer will turn a characteristic deep red color as PTAD is formed.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain PTAD as a red solid. Note: PTAD is highly reactive and should be used immediately in the next step or stored in a freezer in the dark.

Part 3: Deoxofluorination of PTAD to this compound

This final step involves the conversion of the carbonyl groups of PTAD to C-F bonds using a deoxofluorinating agent. Extreme caution is required when handling DAST or Deoxo-Fluor®.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | 175.15 | 4.38 g | 0.025 |

| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | 221.23 | 13.28 g (11.1 mL) | 0.06 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

Procedure:

-

In an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve PTAD (4.38 g, 0.025 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor® (13.28 g, 0.06 mol) dropwise to the stirred solution over 30 minutes. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution. Caution: Vigorous gas evolution may occur.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Characterization Data (Expected)

-

¹H NMR (CDCl₃): δ 7.4-7.6 (m, 5H, Ar-H).

-

¹⁹F NMR (CDCl₃): A singlet in the region typical for aryl fluorides attached to a heterocyclic ring.

-

¹³C NMR (CDCl₃): Resonances corresponding to the phenyl group and the fluorinated carbons of the triazole ring. The C-F carbons will show characteristic coupling with fluorine.

-

Mass Spectrometry (EI): Molecular ion peak corresponding to C₈H₅F₂N₃.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The deoxofluorination step is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

-

Exothermic Reaction: The addition of the deoxofluorinating agent is exothermic. Maintain a low temperature during the addition to control the reaction rate.

-

Purification: PTAD is a strong dienophile and can react with various impurities. It is crucial to use freshly prepared or properly stored PTAD. The final product should be carefully purified by column chromatography to remove any byproducts.

-

Alternative Fluorinating Agents: While Deoxo-Fluor® is recommended for its thermal stability, diethylaminosulfur trifluoride (DAST) can also be used.[1] However, DAST is less thermally stable and requires more careful handling.

Conclusion

This application note provides a detailed and logical synthetic route for the preparation of this compound from the readily available starting material, phenylhydrazine. By following the outlined protocols and adhering to the safety precautions, researchers can reliably synthesize this important fluorinated heterocyclic compound for applications in drug discovery and development.

References

-

Cookson, R. C.; Gupte, S. S.; Stevens, I. D. R.; Watts, C. T. 4-Phenyl-1,2,4-triazoline-3,5-dione. Org. Synth.1971 , 51, 121. DOI: 10.15227/orgsyn.051.0121. [Link]

-

Moore, J. A.; Muth, R. J. A Convenient Preparation of 4-Phenyl-1,2,4-triazoline-3,5-dione. J. Org. Chem.1978 , 43 (15), 3080–3082. DOI: 10.1021/jo00409a042. [Link]

-

Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Org. Lett.2000 , 2 (8), 1165–1168. DOI: 10.1021/ol005777b. [Link]

-

Lal, G. S.; Pez, G. P.; Syvret, R. G. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999 , 64 (19), 7048–7054. DOI: 10.1021/jo990566a. [Link]

-

Wikipedia contributors. 4-Phenyl-1,2,4-triazole-3,5-dione. Wikipedia, The Free Encyclopedia. [Link]

Sources

Precision Fluorination of 1,2,4-Triazoles: Direct Functionalization Strategies

Topic: Direct fluorination methods for 1,2,4-triazole rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster antifungal agents (e.g., fluconazole, posaconazole) and oncology drugs (e.g., letrozole).[1][2] The introduction of a fluorine atom directly onto the triazole ring is a high-value transformation, known to modulate pKa (acidity), enhance metabolic stability against oxidative metabolism, and alter lipophilicity (LogD).

However, direct C–H fluorination of the 1,2,4-triazole ring is synthetically non-trivial. The ring is electron-deficient, rendering it inert to standard electrophilic aromatic substitution, while the acidic N–H protons (in unsubstituted triazoles) complicate radical approaches.

This Application Note details two field-proven methodologies to bypass these limitations:

-

Anionic C5-Fluorination (Lithiation-Trapping): The most reliable method for 1-substituted triazoles.

-

Silver-Mediated Late-Stage Fluorination: A radical-oxidative crossover mechanism suitable for complex scaffolds, typically proceeding via stannyl or boronyl intermediates.

Method A: Anionic C5-Fluorination (Lithiation-Trapping)

Principle & Mechanism

This method leverages the inherent acidity of the C5-proton in 1-substituted 1,2,4-triazoles (

Key Constraints:

-

Regioselectivity: Exclusively targets the C5 position (or C3 if symmetrical/tautomer dependent).

-

Substrate Requirement: The N1 position must be substituted (alkyl/aryl) to prevent N-deprotonation.

Experimental Protocol

Materials

-

Substrate: 1-substituted-1,2,4-triazole (1.0 equiv)

-

Reagent:

-Butyllithium ( -

Fluorinating Agent: NFSI (N-fluorobenzenesulfonimide) (1.5 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from SPS.

-

Quench: Saturated aqueous

.

Step-by-Step Workflow

-

Cryogenic Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.

-

Substrate Solvation: Dissolve the 1-substituted-1,2,4-triazole (1.0 mmol) in anhydrous THF (5 mL, 0.2 M). Inject into the cooled flask.

-

Lithiation: Add

-BuLi (1.2 mmol) dropwise via syringe over 10 minutes.-

Observation: A color change (often yellow or orange) indicates the formation of the lithiated species.

-

Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

-

Fluorine Trapping: Dissolve NFSI (1.5 mmol) in minimal anhydrous THF (2 mL). Add this solution dropwise to the lithiated triazole mixture at -78 °C.

-

Critical Control: Maintain temperature below -70 °C during addition to prevent decomposition of the lithio-species or side reactions with the sulfonimide backbone.

-

-

Warming & Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Quench with sat.

(5 mL). -

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Moisture in solvent/atmosphere | Ensure rigorous anhydrous conditions; re-titrate |

| Recovery of SM | Incomplete lithiation | Increase incubation time at -78 °C; use |

| Sulfonylation Byproducts | Attack on S instead of F | Ensure NFSI is added slowly; keep T < -70 °C; switch to Selectfluor (requires solubility adjustment). |

Method B: Silver-Mediated Late-Stage Fluorination

Principle & Mechanism

For complex drug molecules where harsh bases (

Note: While this requires a stannane precursor, the conversion from Stannane

Experimental Protocol

Materials

-

Substrate: 5-(Tributylstannyl)-1-substituted-1,2,4-triazole (1.0 equiv).

-

Catalyst/Mediator: Silver triflate (AgOTf) (2.0 equiv) or Silver oxide (

) (catalytic variants exist, but stoichiometric is more reliable for heterocycles). -

Fluorinating Agent: Selectfluor (F-TEDA-BF4) (1.2 equiv).

-

Solvent: Acetone (anhydrous) or Methanol (depending on solubility).

-

Additives: Sodium triflate (NaOTf) (optional, to maintain ionic strength).

Step-by-Step Workflow

-

Preparation: In a glovebox or under rigorous

flow, charge a reaction vial with AgOTf (2.0 equiv) and Selectfluor (1.2 equiv). -

Solvation: Add anhydrous Acetone (0.1 M concentration relative to substrate).

-

Substrate Addition: Add the stannyl-triazole (1.0 equiv) either as a solid or dissolved in minimal acetone.

-

Reaction: Seal the vial and stir at room temperature (23 °C) .

-

Time: Reaction is typically fast (20 min to 2 hours).

-

Visual: The formation of a silver mirror or black precipitate (

) indicates the redox cycle is proceeding.

-

-

Filtration: Dilute with ether, filter through a pad of Celite to remove silver salts.

-

Purification: Concentrate and purify via HPLC or flash chromatography. Caution: Organotin residues are toxic; ensure thorough removal.

Comparative Analysis of Methods

| Feature | Method A: Lithiation-Trapping | Method B: Ag-Mediated (Stannane) |

| Primary Mechanism | Anionic ( | Oxidative Reductive Elimination |

| Substrate Scope | Simple, robust triazoles | Complex, fragile drug scaffolds |

| Regioselectivity | Controlled by acidity (C5) | Controlled by stannylation site |

| Cost | Low (nBuLi, NFSI) | High (Ag salts, Stannane prep) |

| Scalability | High (kg scale possible) | Moderate (waste disposal of Ag/Sn) |

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic flow for both protocols.

Caption: Decision tree and mechanistic flow for Anionic vs. Silver-Mediated fluorination of 1,2,4-triazoles.

References

-

Furuya, T., Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.[3] Link

-

Tang, P., Furuya, T., Ritter, T. (2011). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society (Detailed Protocols). Link

- Raasch, M. S. (1962). Chemistry of 1,2,4-Triazoles. Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeias. Journal of Medicinal Chemistry. Link

-

Fier, P. S., Hartwig, J. F. (2013). Copper-Mediated Fluorination of Aryl Boronate Esters. (Alternative method for triazole-boronates). Link

Sources

Advanced Application Note: One-Pot Cyclization Protocols for 4-Phenyl-1,2,4-Triazoles

Executive Summary